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molecular formula C7H8BBrO2 B151635 4-(Bromomethyl)phenylboronic acid CAS No. 68162-47-0

4-(Bromomethyl)phenylboronic acid

Cat. No. B151635
M. Wt: 214.85 g/mol
InChI Key: PDNOURKEZJZJNZ-UHFFFAOYSA-N
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Patent
US05387409

Procedure details

5 mL of bromine solution (2.4 g, 1.5×10-2 mole) in 20 mL of carbon tetrachloride was added to a solution of p-tolylboronic acid (2.0 g, 1.47×10-2 mole) in 40 mL of carbon tetrachloride. The reaction was initiated by illumination with a 150 Watt light bulb. The bromine color faded in 5 minutes and the remaining bromine solution was added over 15 minutes. A solid product precipitated during bromine addition. The solid was filtered and crystallized from chloroform. Yield 1.5 g (49%), m.p. 154°-156° C., 1HNMR (DMSO) δ4.18(s,2H,--CH2Br); 7.37 and 7.74(d,4H,--ArH).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[B:3]([OH:12])([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([CH3:10])=[CH:8][CH:9]=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([B:3]([OH:12])[OH:11])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2 g
Type
reactant
Smiles
B(C=1C=CC(=CC1)C)(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid product precipitated during bromine addition
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
crystallized from chloroform

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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